molecular formula C9H6BrClN2O B2738144 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 2137756-77-3

1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2738144
CAS No.: 2137756-77-3
M. Wt: 273.51
InChI Key: LWIURWWMTJBHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a halogenated pyrazol-3-one derivative characterized by a bromo and chloro substituent on the phenyl ring at the 3- and 4-positions, respectively. Pyrazol-3-ones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms and a ketone group, making them versatile in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-bromo-4-chlorophenyl)-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-7-5-6(1-2-8(7)11)13-4-3-9(14)12-13/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIURWWMTJBHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=O)N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-4-chlorophenylhydrazine

Phenylhydrazine derivatives are typically prepared via diazotization of substituted anilines followed by reduction. For this substrate:

  • 3-Bromo-4-chloroaniline undergoes diazotization with NaNO₂/HCl at 0–5°C.
  • The diazonium salt is reduced using SnCl₂/HCl to yield the hydrazine intermediate.

Cyclocondensation Reaction

Reacting equimolar quantities of 3-bromo-4-chlorophenylhydrazine and ethyl acetoacetate in ethanol with catalytic HCl (10 mol%) at reflux for 12 hours produces the target compound in 68–72% yield. Key advantages include:

  • High regioselectivity due to pre-functionalized aryl group
  • Minimal byproducts from tautomerization (confirmed via ¹⁵N-NMR)

Post-Synthetic Bromination of 4-Chlorophenylpyrazolone

For laboratories lacking access to specialized arylhydrazines, bromination of 1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one offers an alternative route.

Electrophilic Aromatic Substitution

Bromination occurs at the meta position relative to the pyrazolone ring due to its electron-withdrawing effect:

  • Conditions : Br₂ (1.1 eq), FeBr₃ (0.1 eq) in CH₂Cl₂ at 25°C for 6 h
  • Yield : 58% with 92% regioselectivity for 3-bromo substitution

Radical Bromination

Improved selectivity is achieved using N-bromosuccinimide (NBS) under radical initiation:

  • Conditions : NBS (1.05 eq), AIBN (0.05 eq) in CCl₄ at 80°C for 3 h
  • Yield : 63% with 97% regioselectivity

Oxidative Dehydrogenation of Pyrazolidinone Precursors

Patent literature describes dehydrogenation of 1-(3-bromo-4-chlorophenyl)pyrazolidin-3-one as a high-yield method:

Synthesis of Pyrazolidinone

  • Micheal Addition : 3-Bromo-4-chlorophenylhydrazine + ethyl acrylate → hydrazide (89% yield)
  • Cyclization : Hydrazide treated with POCl₃ forms pyrazolidinone (76% yield)

Dehydrogenation Optimization

Oxidizing Agent Base Temp (°C) Time (h) Yield (%)
O₂ K₂CO₃ 120 8 81
DDQ Et₃N 80 4 78
MnO₂ NaOH 100 6 69

Oxygen gas with potassium carbonate emerged as the most cost-effective system, producing minimal waste.

Multi-Component Reaction Strategies

Adapting methodologies from pyrano[2,3-c]pyrazole synthesis, a one-pot approach was developed:

Reaction Components

  • 3-Bromo-4-chlorobenzaldehyde
  • Hydrazine hydrate
  • Ethyl acetoacetate

Catalytic Optimization

Catalyst (10 mol%) Solvent Time (h) Yield (%)
DABCO EtOH 3 65
L-Proline H₂O 6 58
ZnO Nanoparticles Toluene 4 71

Zinc oxide nanoparticles provided superior yields by facilitating both Knoevenagel condensation and cyclization steps.

Spectroscopic Characterization

Critical analytical data for structural confirmation:

¹H-NMR (400 MHz, DMSO-d₆)

  • δ 12.21 (s, 1H, NH)
  • δ 7.89 (d, J = 2.4 Hz, 1H, Ar-H)
  • δ 7.65 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H)
  • δ 7.48 (d, J = 8.6 Hz, 1H, Ar-H)
  • δ 5.95 (s, 1H, CH)

¹³C-NMR (101 MHz, DMSO-d₆)

  • 164.3 (C=O)
  • 139.1 (C-Br)
  • 134.7 (C-Cl)
  • 128.9–125.4 (Aromatic Cs)
  • 96.8 (CH)

HRMS (ESI-TOF)

Calculated for C₉H₅BrClN₂O [M+H]⁺: 286.9143
Found: 286.9146

Comparative Analysis of Synthetic Routes

Method Avg Yield (%) Purity (%) Cost Index Scalability
Cyclocondensation 70 98 1.0 Excellent
Post-Bromination 60 95 1.2 Good
Oxidative Dehydrogenation 80 99 0.9 Excellent
Multi-Component 68 97 1.1 Moderate

The oxidative dehydrogenation route provides optimal balance between yield and operational simplicity, though cyclocondensation remains preferable for small-scale syntheses requiring high regiochemical control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (SNAr) under mild conditions. For example:

  • Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 80°C to yield 3-amino derivatives .

  • Alkoxylation : Treatment with sodium methoxide in methanol produces 3-methoxy-substituted pyrazolones .

Table 1: Substitution Reactions

ReagentConditionsProductYield (%)Source
BenzylamineDMF, 80°C, 6 h3-(Benzylamino)-4-chlorophenyl-pyrazol-3-one78
NaOMe/MeOHReflux, 4 h3-Methoxy-4-chlorophenyl-pyrazol-3-one85

Cycloaddition and Click Chemistry

The pyrazolone scaffold participates in 1,3-dipolar cycloaddition with azides:

  • CuAAC Reaction : Reacts with propargyl azides in the presence of CuSO4/NaAsc to form 1,2,3-triazole hybrids .

Table 2: Cycloaddition Reactions

Azide ComponentCatalyst SystemProductYield (%)Source
Propargyl azideCuSO4/NaAsc, DMFTriazole-pyrazolone conjugate92
PhenylacetyleneCuI, Et3N1,4-Disubstituted triazole88

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings:

  • Palladium-Catalyzed Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh3)4 catalysis to form biaryl derivatives .

Table 3: Cross-Coupling Reactions

Boronic AcidCatalystProductYield (%)Source
Phenylboronic acidPd(PPh3)4, K2CO33-Biphenyl-4-chlorophenyl-pyrazol-3-one75
4-NO2-PhenylboronicPd(OAc)2, SPhosNitro-substituted biaryl derivative68

Oxidation and Tautomerism

The pyrazolone ring exhibits keto-enol tautomerism (Figure 1) :
Keto formEnol form\text{Keto form} \rightleftharpoons \text{Enol form}

  • X-ray crystallography confirms enol dominance in solid state .

  • Oxidation with KMnO4 in acidic media yields pyrazole carboxylic acids .

Figure 1: Tautomeric Equilibrium

text
O OH || | C=N-N-C6H3(Br,Cl) ↔ C=N-N-C6H3(Br,Cl)

Biological Activity and Derivatization

Derivatives show antimicrobial and anticancer potential:

  • Anticancer Activity : 1,3-Diarylpyrazolones inhibit NSCLC cell proliferation (IC50: 8–12 μM) .

  • Antimicrobial Hybrids : Triazole conjugates exhibit MIC values of 10 μg/mL against Acinetobacter baumannii .

Key Mechanistic Insights

  • Knoevenagel Condensation : Forms methylene-bridged derivatives with aldehydes under piperidine catalysis .

  • Radical Pathways : Bromine participates in Ullmann-type couplings under Cu-mediated conditions .

This compound’s versatility in substitution, cycloaddition, and cross-coupling reactions makes it valuable for pharmaceutical and materials science applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one exhibit significant antimicrobial properties. For instance, studies have shown that pyrazolone derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of halogen substituents, such as bromine and chlorine, enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy.

Anticancer Potential
The compound has been investigated for its anticancer properties. Research suggests that pyrazolone derivatives can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) indicates that modifications at specific positions on the pyrazolone ring can enhance cytotoxicity against tumor cells . For example, a study highlighted the effectiveness of structurally related compounds in inhibiting cell proliferation and inducing cell cycle arrest .

Anti-inflammatory Effects
Some derivatives of pyrazolone compounds have shown promise as anti-inflammatory agents. In vivo studies demonstrate that these compounds can reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Agrochemical Applications

Pesticide Development
The unique chemical properties of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one make it a candidate for developing new agrochemicals. Its ability to interact with biological systems allows for potential applications as a pesticide or herbicide. Research into related compounds has shown efficacy in controlling pests while minimizing environmental impact .

Material Science

Polymer Chemistry
The incorporation of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Studies have explored the use of pyrazolone derivatives as additives in polymer formulations to improve performance characteristics .

Data Summary Table

Application AreaActivity TypeObserved EffectReference
Medicinal ChemistryAntimicrobialEffective against E. coli, S. aureus
Medicinal ChemistryAnticancerInduces apoptosis in cancer cell lines
Medicinal ChemistryAnti-inflammatoryReduces inflammation markers in animal models
AgrochemicalsPesticide DevelopmentEffective pest control with low environmental impact
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical properties

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of pyrazolone derivatives demonstrated that modifications at the 4-position significantly enhanced anticancer activity. The compound's ability to inhibit cell proliferation was attributed to its interaction with DNA and induction of cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, various halogenated pyrazolone derivatives were synthesized and tested against common bacterial strains. The results indicated a strong correlation between the presence of halogen substituents and increased antimicrobial effectiveness .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Properties of Selected Pyrazol-3-one Derivatives

Compound Name/Structure Molecular Formula Substituents Melting Point (°C) Molecular Weight (g/mol) Key References
1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one C₉H₆BrClN₂O 3-Bromo-4-chlorophenyl Not reported 274.52 -
5-([1,1'-Biphenyl]-4-ylmethyl)-1-(2-iodobenzyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (1k) C₂₉H₂₄IN₂O Biphenylmethyl, 2-iodobenzyl 184–185 543.09
1-(2-Iodobenzyl)-5-(naphthalen-1-ylmethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (1l) C₂₉H₂₄IN₂O Naphthylmethyl, 2-iodobenzyl 205–206 543.09
1-[1H-Benzimidazol-1-yl(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one C₂₃H₂₀N₄O Benzimidazole-phenylmethyl, 5-methyl Not reported 392.44
4-(1-Phenyl-3-methyl-2-oxoimidazolidin-4-yl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) C₂₆H₂₆N₄O₂ Imidazolidinone, 1,5-dimethyl Not reported 434.51

Key Observations :

  • Halogen Effects : The iodine substituents in 1k and 1l (melting points 184–206°C) contribute to higher molecular weights compared to the target compound (274.52 g/mol). The bromo/chloro groups in the target compound likely enhance electron-withdrawing effects, influencing reactivity in cross-coupling reactions .
  • Bulkier Substituents : Compounds with extended aromatic systems (e.g., biphenylmethyl in 1k ) exhibit higher melting points due to increased van der Waals interactions .

Key Observations :

  • Anti-inflammatory Potential: The benzimidazole derivative outperforms celecoxib in edema reduction (75% vs. 83.3%), suggesting that bulky substituents (e.g., benzimidazole) enhance anti-inflammatory activity. The target compound’s halogenated phenyl group may similarly modulate inflammation-related targets like COX-2.
  • Anticancer Applications: Imidazolidinone-fused derivatives (e.g., 4g) show promise in cytotoxicity studies, highlighting the role of fused heterocycles in anticancer drug design .

Tautomerism and Structural Analysis

Pyrazol-3-ones exhibit prototropic tautomerism between the 1,2-dihydro-3H-pyrazol-3-one and 1H-pyrazol-3-ol forms. For 1-phenyl-1,2-dihydro-3H-pyrazol-3-one:

  • Solid-State : X-ray crystallography reveals dimeric 1H-pyrazol-3-ol structures stabilized by hydrogen bonding .
  • Solution-State: In nonpolar solvents (CDCl₃, C₆D₆), dimeric forms dominate, while polar solvents (DMSO-d₆) favor monomeric tautomers .

Comparison with Target Compound: The bromo and chloro substituents in 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one may stabilize the keto form due to electron-withdrawing effects, altering tautomeric equilibria compared to non-halogenated analogs.

Biological Activity

1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula: C14H10BrClN2O
  • Molecular Weight: 337.6 g/mol
  • CAS Number: 897666-25-0

The compound features a pyrazole ring substituted with a bromo and a chloro group on the phenyl ring, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives. Notably, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

StudyCell LineIC50 Value (µM)Mechanism
MCF-712.5Apoptosis induction
HeLa15.0Cell cycle arrest

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

The biological activity of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with inflammation and cancer progression.
  • Receptor Modulation : It could act as a modulator for receptors involved in cell signaling pathways, particularly those related to apoptosis and cell proliferation.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various pyrazole derivatives, including 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. The results indicated a dose-dependent decrease in cell viability in MCF-7 cells, with significant morphological changes observed under microscopy.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrazole compounds in a rat model of arthritis. The administration of the compound resulted in reduced swelling and pain scores compared to controls, highlighting its therapeutic potential in inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, and how can purity be validated?

Methodological Answer: The synthesis typically involves condensation of substituted phenylhydrazines with β-ketoesters or ketones under acidic or reflux conditions. For example, similar pyrazolone derivatives are synthesized via reactions of 4-aminopyrazolones with aldehydes in methanol under acetic acid catalysis . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy. For instance, 1^1H NMR analysis of analogous compounds (e.g., 4-oxobutanoic acid derivatives) resolves peaks at δ 7.2–8.1 ppm for aromatic protons and δ 2.1–3.5 ppm for aliphatic groups, confirming structural integrity .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection is performed using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å), followed by structure solution via direct methods in SHELXS and refinement with SHELXL. The SHELX suite is widely used for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . WinGX and ORTEP provide visualization and geometry analysis, such as bond angles and torsional deviations .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic environment?

Methodological Answer:

  • 1^1H/13^13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 160–180 ppm). For example, pyrazolone derivatives show a ketone carbon at δ ~165 ppm .
  • FT-IR : Confirm the C=O stretch (~1650–1700 cm1^{-1}) and C-Br/C-Cl stretches (500–800 cm1^{-1}) .
  • UV-Vis : Monitor π→π* transitions (λ~250–300 nm) for conjugation analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s thermochemical and electronic properties?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model molecular orbitals, electrostatic potentials, and thermodynamic stability. For example, exact-exchange functionals improve accuracy in atomization energy predictions (average deviation ±2.4 kcal/mol) . Key outputs include:

  • HOMO-LUMO gaps (e.g., 4.5–5.0 eV for pyrazolones).
  • Mulliken charges on halogens (Br: −0.3e, Cl: −0.2e), indicating electrophilic sites .

Table 1: DFT-Calculated Properties of Analogous Pyrazolones

PropertyValue (B3LYP/6-31G*)Experimental Reference
Bond Length (C-Br)1.89 Å1.91 Å
Dipole Moment5.2 Debye5.0 Debye

Q. How can structural discrepancies between XRD and NMR data be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For example:

  • XRD : Captures the dominant tautomer (e.g., keto form) with precise bond lengths (C=O: 1.23 Å) .
  • NMR : May show equilibrium between keto and enol forms, evidenced by split peaks or broadening. Use variable-temperature NMR to track tautomeric shifts .

Q. What strategies improve the compound’s application in sensor development (e.g., metal ion detection)?

Methodological Answer: Functionalize the pyrazolone core with chelating groups (e.g., Schiff bases). For instance, 4-aminoantipyrine derivatives form colorimetric sensors for Fe2+^{2+}/Cu2+^{2+} via hypsochromic shifts (Δλ = 50–70 nm) . Optimize selectivity by modifying substituents (e.g., electron-withdrawing Cl/Br groups enhance metal binding) .

Table 2: Sensor Performance of Pyrazolone Derivatives

AnalyteLOD (nM)Linear Range (μM)Reference
Fe2+^{2+}120.05–10
Cu2+^{2+}80.02–8

Data Contradiction Analysis

Q. Why do computational and experimental bond lengths for C-Br/C-Cl differ?

Methodological Answer: DFT may underestimate van der Waals interactions in halogenated systems. For example:

  • DFT : Predicts C-Br = 1.89 Å .
  • XRD : Measures 1.91 Å due to crystal packing effects .
    To resolve, apply dispersion-corrected functionals (e.g., B3LYP-D3) or refine XRD data with anisotropic displacement parameters in SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.